2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Stereoselective Synthesis Glucosyl Ester Acylation

2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS 4132-28-9) is the definitive perbenzylated D-glucose building block for stereocontrolled glycosylation. Unlike peracetylated glucose, its robust benzyl ethers prevent acyl migration and orthoester formation. The free anomeric hydroxyl enables stoichiometric conversion to trichloroacetimidate, halide, or phosphate donors for high α-selectivity without neighboring group participation. Crystalline solid ensures batch consistency for scale-up. Choose this compound where stereochemical fidelity is non-negotiable.

Molecular Formula C34H36O6
Molecular Weight 540.6 g/mol
Cat. No. B15545593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Molecular FormulaC34H36O6
Molecular Weight540.6 g/mol
Structural Identifiers
InChIInChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34+/m0/s1
InChIKeyOGOMAWHSXRDAKZ-GYLADCCPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Foundational Selectively Protected Glucosyl Building Block for Stereocontrolled Glycosylation


2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS 4132-28-9) is a selectively protected D-glucose derivative in which the 2-, 3-, 4-, and 6-position hydroxyls are permanently masked as benzyl ethers, leaving only the anomeric 1-O-hydroxyl group free . This hemiacetal serves as a versatile precursor for generating a range of glucosyl donors, most notably the corresponding trichloroacetimidate, without the complication of neighboring group participation . As a crystalline solid with a melting point typically reported between 146–154 °C and a specific rotation [α]20/D of +47.0 to +51.0° (c=2, dioxane), it is a well-defined, stable intermediate in carbohydrate chemistry . Its utility stems from the orthogonal stability of benzyl ethers to a wide array of reaction conditions, enabling diverse downstream modifications of the glucose core before final global deprotection .

Why Substituting 2,3,4,6-Tetra-O-benzyl-D-glucopyranose with Other Glucosyl Donors or Protecting Group Analogs is Not Trivial


Generic substitution of 2,3,4,6-tetra-O-benzyl-D-glucopyranose is fraught with synthetic risk due to its unique confluence of properties. Unlike peracetylated glucose, which is prone to unwanted acyl migration and orthoester formation, the benzyl ether protecting groups are robust under acidic and basic conditions, preventing side reactions that plague ester-protected donors [1]. While perbenzylated galactose or mannose analogs exist, their stereoelectronic properties differ fundamentally; for instance, 2,3,4,6-tetra-O-benzyl-D-glucopyranose is stable under conditions that cause the corresponding galactose analog to undergo elimination [2]. Furthermore, its free anomeric hydroxyl group is a distinct functional handle that enables precise, stoichiometric conversion to a variety of donors (e.g., trichloroacetimidate, halide, or phosphate), a flexibility not afforded by donors that are already activated . The specific stereochemical outcomes of reactions with this building block are highly dependent on the glucose core, and data from other hexoses cannot be reliably extrapolated [3].

Quantitative Evidence Guide: Verifiable Performance Differentiation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose


Steric Differentiation: Solvent-Controlled α- vs. β-Selective 1-O-Acylation

The stereochemistry of 1-O-acylation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose can be predictably controlled by the choice of reaction solvent, a differentiation not achievable with many other protected sugars. By metalating the anomeric hydroxyl with n-butyllithium and then treating with an acid chloride, the reaction yields predominantly the α-anomer in tetrahydrofuran (THF) and predominantly the β-anomer in anhydrous benzene [1]. This level of tunable selectivity is a distinct advantage over peracetylated glucose, which lacks a free anomeric hydroxyl for such direct metalation and often yields complex mixtures under similar acylation conditions [2].

Stereoselective Synthesis Glucosyl Ester Acylation

Stability Comparison: Resistance to Undesired Elimination vs. Galactose Analog

A critical differentiator is the stability of 2,3,4,6-tetra-O-benzyl-D-glucopyranose under conditions that cause degradation in closely related sugars. When reacted with amide-stabilized sulfur ylides, 2,3,4,6-tetra-O-benzyl-D-glucopyranose does not undergo elimination. In stark contrast, under identical conditions, 2,3,4,6-tetra-O-benzyl-D-galactopyranose (the C-4 epimer) undergoes elimination of the 3-benzyloxy substituent to yield an unsaturated epoxyamide [1].

Glycosyl Donor Stability Elimination Reaction Carbohydrate Reactivity

Donor Activation: Predictable α-Selectivity via Trichloroacetimidate Formation

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a premier precursor for the synthesis of the corresponding trichloroacetimidate donor, which is renowned for its ability to deliver α-glucosides with high stereocontrol due to the absence of neighboring group participation . This contrasts with peracetylated glucosyl donors, which, due to the participating nature of the 2-O-acetyl group, are biased toward 1,2-trans (β) glycoside formation, making α-selective synthesis challenging [1]. While galacto- and manno- analogs can also form imidates, the gluco-configured trichloroacetimidate is the most widely established and optimized donor for α-selective glucosylation in complex molecule synthesis [2].

Glycosylation Trichloroacetimidate α-Glucoside

Crystallinity and Purity Specifications: A Benchmark for Reliable Reproducibility

The commercial availability of 2,3,4,6-tetra-O-benzyl-D-glucopyranose as a highly crystalline solid with well-defined analytical specifications ensures a level of reproducibility that is difficult to achieve with in-house prepared or lower-grade material. Vendors routinely provide material with purity ≥97.0% to ≥99.0% as determined by HPLC, with a precise melting point range (e.g., 146.0–153.0 °C or 147–154 °C) and specific rotation ([α]20/D = +47.0 to +51.0° (c=2, dioxane)) [1]. This contrasts with many other perbenzylated monosaccharides, which are often oils or amorphous solids that are more difficult to purify and characterize to the same rigorous standard .

Quality Control Purity Reproducibility

Glycosylation Yield Benchmark: High Efficiency in α,α-Trehalose Synthesis

In a direct comparative study of triflic anhydride-mediated glycosylation, 2,3,4,6-tetra-O-benzyl-D-glucopyranose was converted to a 2:1 mixture of α,α- and α,β-(1→1)-linked disaccharides in almost quantitative yield (>95% combined yield) [1]. After chromatographic separation, the desired pure α,α-trehalose derivative was isolated in 54% yield. This performance was nearly identical to that of its mannose analog (65% yield for the α,α-manno disaccharide) and galactose analog (53% yield), demonstrating that the gluco-derivative performs consistently with its in-class counterparts in this demanding self-coupling reaction [1].

Glycosylation Efficiency Disaccharide Synthesis Trehalose

Debenzylation Kinetics: Validated Reactivity Profile for Global Deprotection

The behavior of 2,3,4,6-tetra-O-benzyl-D-glucopyranose in catalytic hydrogenolysis is well-characterized, making it a reliable substrate for the final deprotection step in a synthetic sequence. It is used as a standard model reaction for evaluating O-debenzylation catalysts [1]. Under standard conditions (25 °C, 3 bar H₂, 5 wt% catalyst loading), the reaction proceeds with complete conversion to the fully debenzylated product (glucose) when using a DEPRO™ 5% Pd/C catalyst [1]. This quantitative conversion and well-defined kinetic profile provide a high degree of predictability for scaling up reactions, unlike other benzylated compounds that may suffer from incomplete deprotection or catalyst poisoning [2].

Deprotection Hydrogenolysis Process Chemistry

Validated Application Scenarios: Where the Quantified Advantages of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose are Critical


Scenario 1: Synthesis of Pure 1-O-Acyl-α- or β-Glucosyl Esters

This compound is the starting material of choice when a project demands anomerically pure 1-O-acyl glucosyl esters. As established, the solvent-controlled metalation/acylation protocol enables exclusive access to either the α- or β-anomer [1]. This is critical for research into glycolipids, prodrugs, or natural product analogs where the anomeric configuration dictates biological activity. Alternatives like glucose pentaacetate cannot provide this direct, tunable control, often resulting in anomeric mixtures that require challenging separations [2].

Scenario 2: Stereoselective α-Glucosylation in Complex Molecule Construction

For synthetic routes targeting molecules containing an α-D-glucopyranoside linkage, this compound is the essential gateway to the requisite glycosyl donor. Its facile conversion to a trichloroacetimidate donor, which operates via an SN1-like mechanism without neighboring group participation, is the most robust and widely adopted method for achieving high α-selectivity [1]. This scenario is commonplace in the total synthesis of natural products and the development of new glycosylated drug candidates, where stereochemical fidelity is non-negotiable .

Scenario 3: Reliable Process Development Requiring Orthogonal Protecting Groups

In multi-step process chemistry, the orthogonal stability of benzyl ethers is paramount. This compound provides a glucose core that is impervious to a wide range of reaction conditions (acids, bases, mild oxidants) that would cleave or migrate ester-based protecting groups like acetates or benzoates [1]. Furthermore, its robust, crystalline nature and high commercial purity minimize batch-to-batch variability, a key requirement for technology transfer and scale-up. The well-understood and quantitative global deprotection by hydrogenolysis [3] provides a clean, predictable end-game, making it a lower-risk choice for industrial process R&D.

Scenario 4: Carbohydrate Research where Elimination Side-Reactions Must be Avoided

As demonstrated in comparative reactivity studies, 2,3,4,6-tetra-O-benzyl-D-glucopyranose is significantly more stable toward base-induced elimination than its galactose counterpart [4]. Therefore, in any research program exploring reactions with strong nucleophiles or basic reagents on a perbenzylated hexose framework, the glucose derivative is the safer, more reliable choice. Its use prevents the formation of elimination byproducts that can drastically reduce yield and complicate purification, thereby saving time and resources.

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